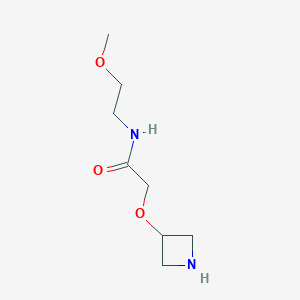

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide

Beschreibung

2-(Azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide (CAS: 1342422-01-8) is a synthetic acetamide derivative featuring a unique azetidine (4-membered nitrogen-containing ring) moiety and a methoxyethyl substituent on the acetamide nitrogen. This compound is structurally distinct due to the combination of a strained azetidine ring and a polar, ether-linked alkyl chain, which may influence its physicochemical properties, pharmacokinetics, and biological activity.

Eigenschaften

Molekularformel |

C8H16N2O3 |

|---|---|

Molekulargewicht |

188.22 g/mol |

IUPAC-Name |

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C8H16N2O3/c1-12-3-2-10-8(11)6-13-7-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11) |

InChI-Schlüssel |

NJJBKIMMZNSWMG-UHFFFAOYSA-N |

Kanonische SMILES |

COCCNC(=O)COC1CNC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:

-

Formation of the Azetidine Ring: : The azetidine ring can be synthesized from tert-butyl 3-(2-methoxy-2-oxo-ethyl)azetidine-1-carboxylate. This intermediate is treated with hydrogen chloride in methanol at 0°C, followed by stirring at 25°C for 2 hours. The mixture is then concentrated to yield crude methyl 2-(azetidin-3-yl)acetate .

-

Ether Linkage Formation: : The azetidine intermediate is then reacted with an appropriate alkylating agent to introduce the ether linkage. This step typically involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

-

Acetamide Group Introduction: : The final step involves the introduction of the acetamide group. This can be achieved by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

-

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

Substitution: Sodium hydride in dimethylformamide, acetyl chloride in pyridine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide has several scientific research applications:

-

Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.

-

Materials Science: : The compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

-

Biological Studies: : The compound can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.

-

Industrial Applications: : The compound can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The azetidine ring and ether linkage can play crucial roles in binding to the target and influencing the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural uniqueness lies in two key regions:

- Azetidin-3-yloxy group : This strained ring system is rare among acetamide derivatives. Analogues with larger rings (e.g., pyrrolidin-1-yl or piperidin-1-yl) are more common, as seen in compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (), which showed potent anticancer activity. The smaller azetidine ring may confer enhanced rigidity and altered binding interactions compared to 5- or 6-membered rings .

- In contrast, derivatives with aromatic N-substituents (e.g., N-phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide in ) exhibit stronger hydrophobic interactions, leading to higher potency in inhibiting 17β-HSD2. The methoxyethyl group balances solubility and moderate enzyme affinity, as seen in 2-(3-chloro-4-hydroxyphenyl)-N-(2-methoxyethyl)acetamide (compound 14, ), which showed moderate 17β-HSD2 inhibition .

Key Observations :

- Hydrophobic vs. Polar Substitutents : Aromatic or long alkyl chains (e.g., N-phenethyl) enhance hydrophobic interactions, improving enzyme inhibition (). In contrast, the methoxyethyl group in the target compound may favor solubility over potency .

- Ring Size and Rigidity : Larger rings (e.g., pyrrolidine, piperidine) in quinazoline sulfonamides () allow for better stacking interactions with biological targets compared to the smaller azetidine ring. However, azetidine’s strain could enable unique binding modes .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility: The methoxyethyl group likely reduces logP (increasing hydrophilicity) compared to analogues with aromatic N-substituents.

- Metabolic Stability : The methoxy group may undergo O-demethylation, a common metabolic pathway. In contrast, azetidine rings are prone to ring-opening reactions, which could limit the target compound’s stability compared to pyrrolidine-based analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.